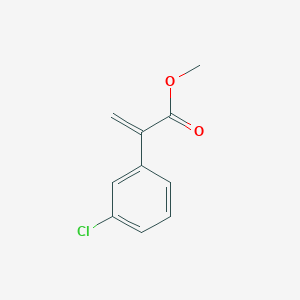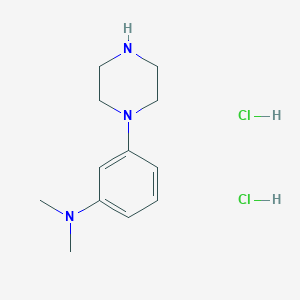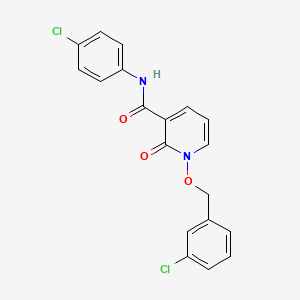
Methyl 2-(3-chlorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-chlorophenyl)acrylate is a chemical compound that is related to various acrylate derivatives synthesized for different applications, including herbicides, polymers, and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of acrylate derivatives often involves the reaction of different aromatic or heteroaromatic halides with acrylates. For instance, the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates as herbicidal inhibitors involves the introduction of a suitable group at the 3-position of acrylate for high activity . Similarly, the synthesis of this compound would likely involve the reaction of 3-chlorophenyl halide with an acrylate precursor under suitable conditions.
Molecular Structure Analysis
The molecular structure of acrylate derivatives is crucial for their properties and applications. For example, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate has been determined, showing that weak intermolecular interactions play a role in the packing of the molecules in the crystal structure . The molecular structure and conformation of methyl acrylate have been studied using gas electron diffraction and ab initio calculations, revealing the existence of s-cis and s-trans conformers . These studies highlight the importance of molecular structure in the properties of acrylate derivatives.
Chemical Reactions Analysis
Acrylate derivatives can undergo various chemical reactions, including polymerization and copolymerization. For example, methyl acrylate can be copolymerized with other monomers to produce copolymers with specific properties . The reactivity of acrylate derivatives in radical copolymerization can be higher than that of other monomers, such as methyl methacrylate . Phosphorus derivatives of methyl 2-(chloromethyl)acrylate have been prepared and studied for their polymerization characteristics . These reactions are essential for the development of materials with tailored properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylate derivatives are influenced by their molecular structure and composition. The thermal properties of copolymers of methyl acrylate with other monomers have been characterized, showing that the composition can affect the thermal stability . The copolymerization of 4-chlorophenyl acrylate with methyl acrylate has been studied, and the resulting polymers have been characterized for their potential applications in the leather industry . These studies demonstrate the versatility of acrylate derivatives in various applications due to their tunable properties.
Applications De Recherche Scientifique
Polymerization and Material Properties :
- Moszner et al. (2003) conducted a study on the radical homopolymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, which is a derivative of Methyl 2-(3-chlorophenyl)acrylate, demonstrating its potential in producing polymers with high glass transition temperatures. This suggests its utility in creating materials with specific thermal properties (Moszner et al., 2003).
- Thamizharasi et al. (1999) explored the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate for applications in the leather industry. This research highlights the importance of these compounds in developing specific industrial materials (Thamizharasi et al., 1999).
Corrosion Inhibition :
- Baskar et al. (2014) synthesized photo-cross-linkable polymers, including derivatives of this compound, which exhibited significant inhibition of mild steel corrosion in hydrochloric acid. This indicates its potential as a corrosion inhibitor in industrial applications (Baskar et al., 2014).
Stabilization of Polymers :
- Studies by Yachigo et al. (1993) on various stabilizers, including phenyl acrylate derivatives, have shown that these compounds can effectively stabilize polymers against thermal degradation. This is particularly useful in maintaining polymer integrity under challenging conditions (Yachigo et al., 1993).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(3-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIWHBWGBRQLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2551413.png)


![2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)

![N-(2-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2551423.png)


![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551428.png)
![9-bromo-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2551429.png)
![1-(5-chloro-2-methoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2551430.png)
![(1S,5R)-2-Azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2551431.png)
![2-[cyano(3-ethylphenyl)amino]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2551433.png)